

Application Notes and Protocols for In Vitro Cell-Based Assays Using Disialyloctasaccharide

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Compound of Interest

Compound Name: **Disialyloctasaccharide**

Cat. No.: **B1496904**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various in vitro cell-based assays utilizing **Disialyloctasaccharide**, a complex oligosaccharide with two terminal sialic acid residues. **Disialyloctasaccharide** serves as a valuable tool for studying fundamental cellular processes, including cell adhesion, immune modulation, and viral entry, and for the screening and characterization of potential therapeutic agents.

Siglec-7 Binding Assay

Application: To quantify the binding affinity of **Disialyloctasaccharide** to Siglec-7, an inhibitory receptor expressed on natural killer (NK) cells and other immune cells. This assay is crucial for understanding the immunomodulatory potential of **Disialyloctasaccharide** and for screening compounds that may disrupt this interaction. Siglec-7 exhibits a binding preference for α 2,8-linked disialic acids.^{[1][2]}

Experimental Protocol: Solid-Phase Binding Assay

Materials:

- Recombinant human Siglec-7-Fc chimera
- **Disialyloctasaccharide**
- High-binding 96-well microplates

- Bovine Serum Albumin (BSA)
- Anti-human IgG (Fc-specific)-HRP conjugate
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop solution (e.g., 2N H₂SO₄)
- Wash buffer (PBS with 0.05% Tween-20)
- Binding buffer (PBS with 1% BSA)
- Plate reader

Procedure:

- Coating: Coat the wells of a 96-well microplate with 100 µL of **Disialyloctasaccharide** at a concentration of 10 µg/mL in PBS. Incubate overnight at 4°C.
- Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by adding 200 µL of 3% BSA in PBS to each well and incubating for 2 hours at room temperature.
- Binding: Wash the plate three times with wash buffer. Add serial dilutions of Siglec-7-Fc (ranging from 0.01 to 10 µg/mL) in binding buffer to the wells. Incubate for 2 hours at room temperature.
- Detection: Wash the plate three times with wash buffer. Add 100 µL of anti-human IgG-HRP conjugate (diluted in binding buffer) to each well and incubate for 1 hour at room temperature.
- Development: Wash the plate five times with wash buffer. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
- Readout: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.

- Data Analysis: Plot the absorbance values against the concentration of Siglec-7-Fc and determine the half-maximal effective concentration (EC50) from the resulting sigmoidal curve. The dissociation constant (K_D) can be estimated from this value.

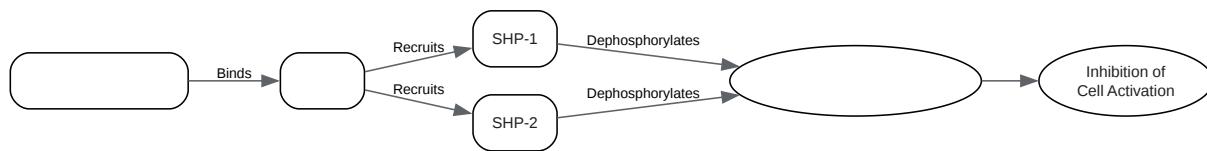
Quantitative Data (Representative):

The following table presents representative binding affinity data for a structurally similar disialylated oligosaccharide to Siglec-7.

Ligand	Receptor	K_D (μM)	Assay Method
Disialyl-T antigen (related structure)	Siglec-7	~150	Glycan Array

Note: The provided K_D value is for a related disialylated structure and serves as an estimation. The actual K_D for **Disialyloctasaccharide** may vary.

Signaling Pathway Diagram:



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Caption: Siglec-7 signaling pathway initiated by ligand binding.

Neuraminidase Activity Assay

Application: To determine the kinetic parameters (K_m and V_max) of viral or bacterial neuraminidase using **Disialyloctasaccharide** as a substrate. This assay is essential for screening neuraminidase inhibitors, which are a key class of antiviral drugs.

Experimental Protocol: Fluorometric Neuraminidase Assay

Materials:

- Recombinant neuraminidase (e.g., from influenza virus)
- **Disialyloctasaccharide**
- Sialic acid detection kit (e.g., based on a fluorogenic reaction)
- Assay buffer (e.g., MES buffer, pH 6.5)
- 96-well black microplates
- Fluorometer

Procedure:

- Substrate Preparation: Prepare serial dilutions of **Disialyloctasaccharide** in assay buffer.
- Enzyme Reaction: In a 96-well black microplate, add 50 μ L of each **Disialyloctasaccharide** dilution. Add 50 μ L of a fixed concentration of neuraminidase to each well to initiate the reaction.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
- Detection: Stop the reaction and measure the amount of released sialic acid using a fluorometric sialic acid detection kit according to the manufacturer's instructions.
- Readout: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.
- Data Analysis: Convert fluorescence units to the concentration of released sialic acid using a standard curve. Plot the initial reaction velocity (V_0) against the substrate concentration ([S]). Determine K_m and V_{max} by fitting the data to the Michaelis-Menten equation.

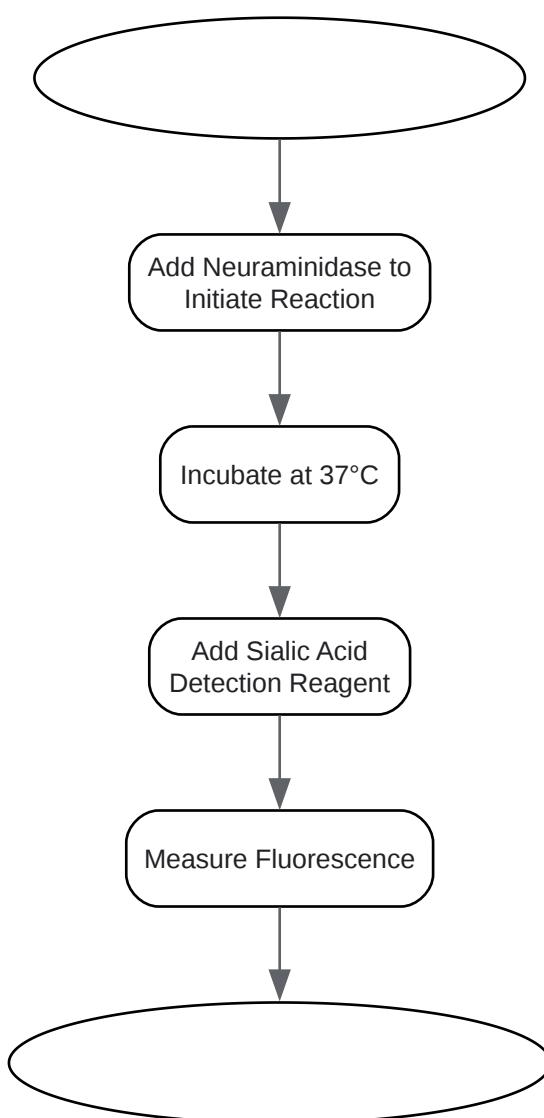
Quantitative Data (Representative):

The following table provides representative kinetic parameters for neuraminidase activity with a related sialylated substrate.

Substrate	Enzyme	K_m (μM)	V_max (μmol/min/mg)
2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)	Influenza Neuraminidase	~50-200	Varies

Note: The provided K_m value is for a commonly used synthetic substrate and serves as a reference. The kinetic parameters for **Disialyloctasaccharide** will need to be determined experimentally.[3][4][5]

Experimental Workflow Diagram:



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Caption: Workflow for the fluorometric neuraminidase activity assay.

Cell Adhesion Assay

Application: To evaluate the effect of **Disialyloctasaccharide** on cell-cell or cell-extracellular matrix (ECM) adhesion. Sialylation is known to play a role in modulating cell adhesion.^{[6][7][8]} This assay can be used to screen for compounds that modulate these interactions for applications in cancer and inflammation research.

Experimental Protocol: Static Cell Adhesion Assay

Materials:

- Adherent cell line (e.g., endothelial cells, cancer cells)
- Susceptible cell line (e.g., leukocytes) labeled with a fluorescent dye (e.g., Calcein-AM)
- **Disialyloctasaccharide**
- 96-well black, clear-bottom microplates
- Cell culture medium
- PBS
- Fluorescence microscope or plate reader

Procedure:

- Cell Seeding: Seed the adherent cells in a 96-well plate and grow to confluence.
- Treatment: Treat the confluent monolayer or the fluorescently labeled suspension cells with various concentrations of **Disialyloctasaccharide** for a defined period.
- Co-culture: Wash the adherent cells with PBS. Add the treated, fluorescently labeled suspension cells to the wells containing the adherent cell monolayer.
- Adhesion: Allow the cells to adhere for a specific time (e.g., 30-60 minutes) at 37°C.
- Washing: Gently wash the wells with PBS to remove non-adherent cells.
- Readout: Quantify the number of adherent fluorescent cells by either imaging with a fluorescence microscope and counting the cells or by measuring the total fluorescence in each well using a plate reader.
- Data Analysis: Calculate the percentage of cell adhesion relative to an untreated control. Determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) if a dose-dependent effect is observed.

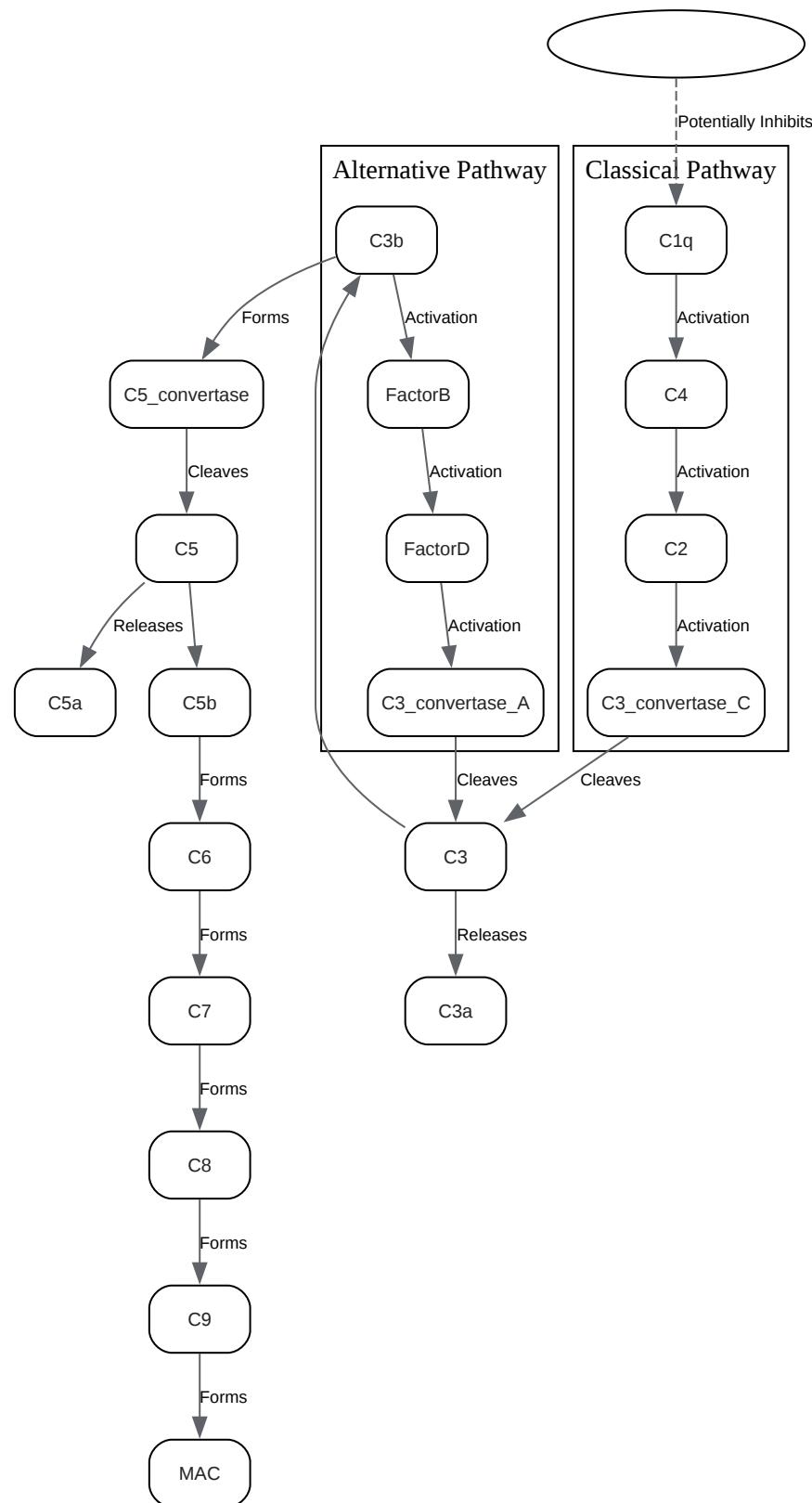
Quantitative Data (Representative):

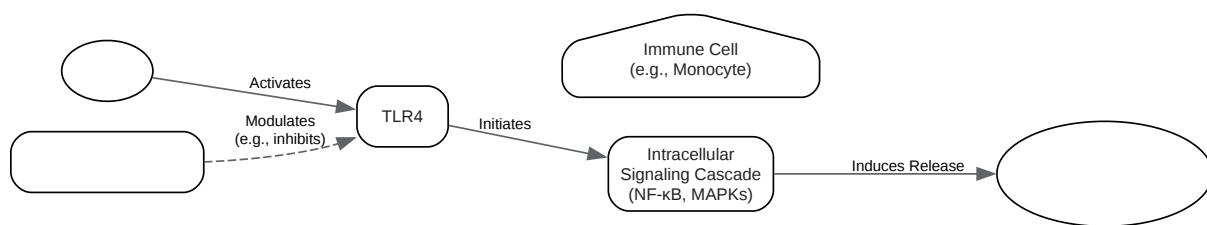
The following table provides hypothetical IC50 values for the modulation of cell adhesion by a disialylated oligosaccharide.

Assay Type	Cell Types	IC50 (μM)
Leukocyte-Endothelial Adhesion	HL-60 and HUVEC cells	~50-100

Note: This data is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Logical Relationship Diagram:



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